4-methyl-6-morpholino-5-nitro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-2-amine

Description

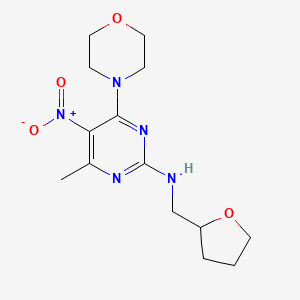

4-Methyl-6-morpholino-5-nitro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-2-amine is a pyrimidine derivative featuring a nitro group at position 5, a morpholino substituent at position 6, and a methyl group at position 3. The 2-amine is further functionalized with a tetrahydrofuran-2-ylmethyl group. The morpholino group enhances solubility and hydrogen-bonding capacity, while the nitro group may contribute to electron-withdrawing effects, influencing reactivity or binding interactions .

Properties

IUPAC Name |

4-methyl-6-morpholin-4-yl-5-nitro-N-(oxolan-2-ylmethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O4/c1-10-12(19(20)21)13(18-4-7-22-8-5-18)17-14(16-10)15-9-11-3-2-6-23-11/h11H,2-9H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZYISXSKXDPAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NCC2CCCO2)N3CCOCC3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-morpholino-5-nitro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-2-amine typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Nitro Group: Nitration of the pyrimidine core is achieved using a mixture of concentrated nitric acid and sulfuric acid.

Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

Incorporation of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is attached through a series of reactions involving the formation of an intermediate, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-morpholino-5-nitro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate, sulfuric acid.

Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products Formed

Reduction: Formation of 4-methyl-6-morpholino-5-amino-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-2-amine.

Oxidation: Formation of 4-methyl-6-morpholino-5-nitro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-2-one.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-6-morpholino-5-nitro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-6-morpholino-5-nitro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring may interact with biological receptors. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

A comparative analysis with structurally related pyrimidin-2-amine derivatives reveals key distinctions in substituent patterns and their implications:

Physicochemical and Functional Properties

Polarity and Solubility: The target compound’s morpholino and nitro groups increase polarity compared to the trifluoromethylphenyl group in KK2, which prioritizes lipophilicity .

Hydrogen-Bonding and Crystal Packing: The target’s morpholino oxygen and nitro group may participate in intermolecular hydrogen bonds, akin to the N–H⋯N interactions observed in ’s derivatives . In contrast, KK2 lacks hydrogen-bond donors, relying on π-stacking (trifluoromethylphenyl) for crystal stabilization .

Biological Activity: highlights antibacterial activity in pyrimidines with anilino-methyl substituents, whereas nitro groups (as in the target) are often associated with redox activity or nitroreductase targeting . The trifluoromethylphenoxy group in Compound 8 may confer resistance to oxidative metabolism, extending half-life .

Research Findings and Implications

Structure-Activity Relationships (SAR): Position 4: Methyl groups (target) vs. aryloxy groups (Compound 8, ) influence steric bulk and electronic effects. Smaller substituents (e.g., methyl) may enhance target flexibility . Position 5: Nitro groups (target, Compound 8) vs. Nitro derivatives may act as prodrugs . Position 6: Morpholino (target, KK2) vs. trifluoromethylphenyl (KK2) affects solubility and binding pocket compatibility .

Potential Applications: The target’s nitro group suggests utility in antiparasitic or anticancer agents (via nitroreductase activation). Morpholino and tetrahydrofanyl groups could improve blood-brain barrier penetration for CNS targets .

Biological Activity

4-Methyl-6-morpholino-5-nitro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

Research indicates that compounds similar to this compound often act through inhibition of key enzymes involved in cellular processes. For instance, studies on related pyrimidine derivatives suggest they may inhibit farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways. This inhibition can lead to apoptosis in cancer cells by disrupting their growth signals and inducing cell cycle arrest .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Antitumor Efficacy : A study evaluated the antitumor effects of a related compound (IMB-1406) against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with an IC50 value ranging from 6.92 to 8.99 μM, outperforming the standard treatment Sunitinib .

- Mechanistic Insights : The mechanism by which such compounds induce apoptosis involves mitochondrial dysfunction and activation of caspase pathways. Specifically, treatment with these compounds resulted in increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2, leading to enhanced cell death in cancerous cells .

- Inhibition of Glutathione-related Enzymes : Some derivatives have been studied for their potential to inhibit glutathione S-transferase (GST) and glutathione reductase (GR), which play crucial roles in cellular detoxification and antioxidant defense mechanisms . This inhibition could enhance the sensitivity of cancer cells to chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.